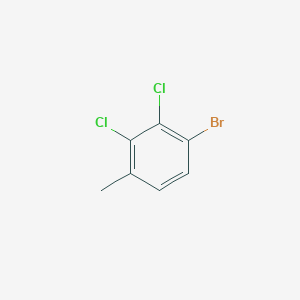

4-Bromo-2,3-dichlorotoluene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

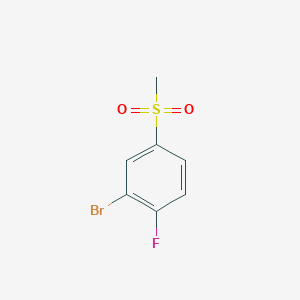

4-Bromo-2,3-dichlorotoluene is a chemical compound with the molecular formula C7H5BrCl2. It has a molecular weight of 239.93 . It is a solid substance at room temperature .

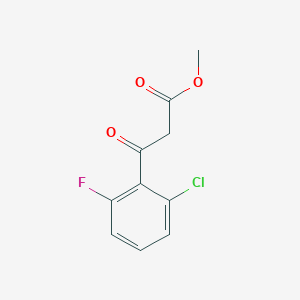

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a methyl group (CH3) attached to one carbon, a bromine atom attached to another, and two chlorine atoms attached to the remaining carbons .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 239.93 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the sources I searched.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- 4-Bromo-2,3-dichlorotoluene has been synthesized from derivatives such as 4-bromo-2-nitrotoluene. This process involves a series of reactions including reduction, diazotization, and the Sandmeyer reaction, showcasing its potential in organic synthesis (Xue Xu, 2006).

- The synthesis and structural analysis of related compounds like 2-bromo-4-chlorotoluene have been extensively studied. These compounds are examined for their vibrational spectroscopic properties using FT-IR and FT-Raman techniques, providing insights into their molecular structures and electronic properties (C. Arunagiri, M. Arivazhagan, A. Subashini, 2011).

Applications in Photocatalysis

- Compounds like 2-bromo-3,3,3-trifluoropropene, which share a structural similarity with this compound, are utilized in photocatalytic reactions. These reactions form part of innovative synthesis processes for complex molecules, demonstrating the utility of halogenated toluenes in advanced organic synthesis (Weidi Zeng, W. Li, Haoguo Chen, Lei Zhou, 2022).

Molecular Dynamics and Computational Studies

- The dynamics of similar dichlorotoluenes, like 2,4-dichlorotoluene, have been studied for their dielectric relaxation processes. Such studies are important for understanding the molecular behavior of these compounds in different states, which can be crucial for their application in various fields including materials science and electronics (S. Sorriso, 1984).

Halogenation and Derivative Formation

- Research on the halogenation of related compounds, like toluene, highlights the ability to selectively introduce halogen atoms into the molecular structure. This process is key to producing specific derivatives of this compound, which can be used in a variety of chemical reactions and applications (Avninder Singh, S. P. Mirajkar, Sahida Sharma, 1999).

Safety and Hazards

Propriétés

IUPAC Name |

1-bromo-2,3-dichloro-4-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSBWYSLQUVPSJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.92 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)

![2-Methyl-6-[2-(trimethylsilyl)ethynyl]quinoline](/img/structure/B1375435.png)

![Tert-butyl 3-cyano-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1375437.png)

![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)